Mafosfamide cyclohexylamine salt Mafosfamide cyclohexylamine salt
Brand Name: Vulcanchem
CAS No.: 84210-80-0
VCID: VC0031481
InChI: InChI=1S/C9H19Cl2N2O5PS2.C6H13N/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;7-6-4-2-1-3-5-6/h9H,1-8H2,(H,12,14)(H,15,16,17);6H,1-5,7H2/t9-,19+;/m1./s1
SMILES: C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl
Molecular Formula: C15H32Cl2N3O5PS2
Molecular Weight: 500.4 g/mol

Mafosfamide cyclohexylamine salt

CAS No.: 84210-80-0

Reference Standards

VCID: VC0031481

Molecular Formula: C15H32Cl2N3O5PS2

Molecular Weight: 500.4 g/mol

Purity: 99%

Mafosfamide cyclohexylamine salt - 84210-80-0

CAS No. 84210-80-0
Product Name Mafosfamide cyclohexylamine salt
Molecular Formula C15H32Cl2N3O5PS2
Molecular Weight 500.4 g/mol
IUPAC Name 2-[[(2S,4R)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;cyclohexanamine
Standard InChI InChI=1S/C9H19Cl2N2O5PS2.C6H13N/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;7-6-4-2-1-3-5-6/h9H,1-8H2,(H,12,14)(H,15,16,17);6H,1-5,7H2/t9-,19+;/m1./s1
Standard InChIKey AJOJXYODECALSX-BCPQDLGFSA-N
Isomeric SMILES C1CCC(CC1)N.C1CO[P@@](=O)(N[C@@H]1SCCS(=O)(=O)O)N(CCCl)CCCl
SMILES C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl
Canonical SMILES C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl
Appearance white cristalline powder
Melting Point 145-147°C
Purity 99%
Related CAS 88746-71-8; 84210-80-0
Solubility 160mg/ml in water, >160 mg/ml in DMSO
Synonyms Asta Z 7557
Asta-Z-7557
D17272
mafosfamide-cyclohexylamine
Reference 1. Bruntsch U, Groos G, Hiller TA, Wandt H, Tigges FJ, Gallmeier WM. Phase-I study of mafosfamide-cyclohexylamine (ASTA-Z-7557, NSC 345 842) and limited phase-I data on mafosfamide-lysine. Invest New Drugs. 1985;3(3):293-296. doi:10.1007/BF00179434
2. Kohn FR, Sladek NE. Effects of aldehyde dehydrogenase inhibitors on the ex vivo sensitivity of murine late spleen colony-forming cells (day-12 CFU-S) and hematopoietic repopulating cells to mafosfamide (ASTA Z 7557). Biochem Pharmacol. 1987;36(17):2805-2811. doi:10.1016/0006-2952(87)90269-3
3. Davidoff AN, Mendelow BV. C-myc expression is down-regulated in mafosfamide-treated HL-60 cells undergoing apoptosis. Anticancer Res. 1993;13(4):1167-1170.
4. Abele R, Aapro MS, Haefliger JM, Alberto P. Phase I study of cyclohexylamine and lysine salt of mafosfamide. Cancer Chemother Pharmacol. 1986;16(2):182-183. doi:10.1007/BF00256173
5. Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005;27(4):265-284.
6. Davidoff AN, Mendelow BV. Cell-cycle disruptions and apoptosis induced by the cyclophosphamide derivative mafosfamide. Exp Hematol. 1993;21(7):922-927.
7. Colombo T, Paolini A, Finazzi M, Scanziani E, Mandelli G, Donelli MG. Antitumoral activity of the oxazaphosphorine derivative, mafosfamide-cyclohexylamine salt (ASTA 7557) on a murine ovarian reticular cell sarcoma and its subline resistant to cyclophosphamide. Tumori. 1986;72(6):637-642.
8. Douay L, Laporte JP, Mary JY, et al. Difference in kinetics of hematopoietic reconstitution between ALL and ANLL after autologous bone marrow transplantation with marrow treated in vitro with mafosfamide (ASTA Z 7557). Bone Marrow Transplant. 1987;2(1):33-43.
PubChem Compound 24837908
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator